molecular formula C9H10F2O2 B1531045 3-Ethoxy-2,4-difluorobenzyl alcohol CAS No. 1017778-18-5

3-Ethoxy-2,4-difluorobenzyl alcohol

Cat. No. B1531045
CAS RN: 1017778-18-5
M. Wt: 188.17 g/mol
InChI Key: OAAADBNXPSSNFW-UHFFFAOYSA-N
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Description

“3-Ethoxy-2,4-difluorobenzyl alcohol” is a chemical compound with the molecular formula C9H10F2O2 . It has a molecular weight of 188.17 .


Molecular Structure Analysis

The molecular structure of “3-Ethoxy-2,4-difluorobenzyl alcohol” consists of a benzene ring substituted with two fluorine atoms and a benzyl alcohol group, which is further substituted with an ethoxy group .


Physical And Chemical Properties Analysis

“3-Ethoxy-2,4-difluorobenzyl alcohol” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Pharmacology

In pharmacology, 3-Ethoxy-2,4-difluorobenzyl alcohol is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its modified benzyl alcohol structure could be a key intermediate in creating new therapeutic agents, particularly those targeting neurological disorders where fluorinated compounds often play a crucial role .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its benzylic position is particularly reactive, allowing for substitutions that can lead to a wide array of organic molecules. This reactivity is harnessed in reactions such as free radical bromination and nucleophilic substitution, which are fundamental in creating complex organic structures .

Material Science

In material science, 3-Ethoxy-2,4-difluorobenzyl alcohol may contribute to the development of new materials with unique properties. Its incorporation into polymers could potentially alter their physical characteristics, such as thermal stability and solubility, which are critical in applications like coatings and adhesives .

Analytical Chemistry

Analytical chemists might utilize 3-Ethoxy-2,4-difluorobenzyl alcohol as a standard or reagent in chromatographic methods. Its distinct chemical structure allows it to serve as a reference point for identifying and quantifying similar compounds in complex mixtures .

Biochemistry

In biochemistry, the compound’s interactions with biological molecules are of interest. It could be used to study enzyme-substrate relationships, particularly with enzymes that metabolize ethers and alcohols. Understanding these interactions can provide insights into metabolic pathways and the design of enzyme inhibitors .

Industrial Applications

While specific industrial uses of 3-Ethoxy-2,4-difluorobenzyl alcohol are not widely documented, its chemical properties suggest potential uses in the synthesis of industrial chemicals. For example, its fluorinated structure could be beneficial in creating compounds with specific reactivities for use in manufacturing processes .

Safety and Hazards

“3-Ethoxy-2,4-difluorobenzyl alcohol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

(3-ethoxy-2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAADBNXPSSNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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